molecular formula C13H7BrFNS B6261088 4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile CAS No. 1284992-25-1

4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile

Cat. No.: B6261088
CAS No.: 1284992-25-1
M. Wt: 308.2
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Description

4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile is an organic compound that features a bromophenyl group, a sulfanyl linkage, and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: The initial step involves the reaction of 3-bromophenyl thiol with an appropriate halogenated compound under basic conditions to form the bromophenyl sulfanyl intermediate.

    Coupling with Fluorobenzonitrile: The intermediate is then coupled with 3-fluorobenzonitrile using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation of the sulfanyl group yields sulfoxides or sulfones.

    Reduction Products: Reduction of the nitrile group can yield primary amines.

Scientific Research Applications

4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]-3-fluorobenzonitrile
  • 4-[(3-chlorophenyl)sulfanyl]-3-fluorobenzonitrile
  • 4-[(3-bromophenyl)sulfanyl]-2-fluorobenzonitrile

Uniqueness

4-[(3-bromophenyl)sulfanyl]-3-fluorobenzonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

1284992-25-1

Molecular Formula

C13H7BrFNS

Molecular Weight

308.2

Purity

95

Origin of Product

United States

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